N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This could involve various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which can provide information on the compound’s molecular structure and properties.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antiprotozoal Agents
A study discussed the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing their application as antiprotozoal agents. These compounds demonstrated strong DNA affinities and exhibited significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting potential applications in the development of treatments for protozoal infections (Ismail et al., 2004).
Antiallergic Compounds
Another research focused on the synthesis and antiallergic activity of a series of furan derivatives, highlighting their potent antiallergic effects in various assays. This study suggests that compounds with furan cores can be explored for their potential in creating new antiallergic medications (Georgiev et al., 1987).
Cyclometallation Studies
Research on the cyclometallation of N,N-dimethylbenzo[b]furan-2-carbothio (and seleno) amides with palladium(II), ruthenium(II), and rhodium(III) opens up applications in the field of catalysis and material science. These compounds could be utilized in the development of new catalytic systems or functional materials (Nonoyama et al., 1994).
Synthesis and Reactivity
A study on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole suggests potential applications in the development of novel organic compounds with unique electronic and photophysical properties, useful in organic electronics or as probes in biochemical assays (Aleksandrov & El’chaninov, 2017).
Biological Evaluation
The synthesis, characterization, and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were reported, indicating the exploration of such compounds for potential applications in medicinal chemistry, particularly in the context of enzyme inhibition and drug discovery (Saeed et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound, new methods for its synthesis, or new studies to further understand its properties and behavior.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
properties
IUPAC Name |
N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c1-13-10-18(14(2)32-13)20(29)23-15-5-7-16(8-6-15)27-21(30)26(24-25-27)12-19(28)22-11-17-4-3-9-31-17/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKHVJWKTZXEDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide |
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